- Macroreticular POLITAG-Pd(0) for the waste minimized hydrogenation/reductive amination of phenols using formic acid as hydrogen source, Catalysis Today, 2023, 424,

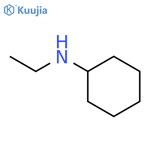

Cas no 91-65-6 (Cyclohexanamine,N,N-diethyl-)

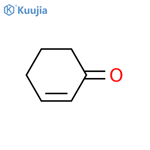

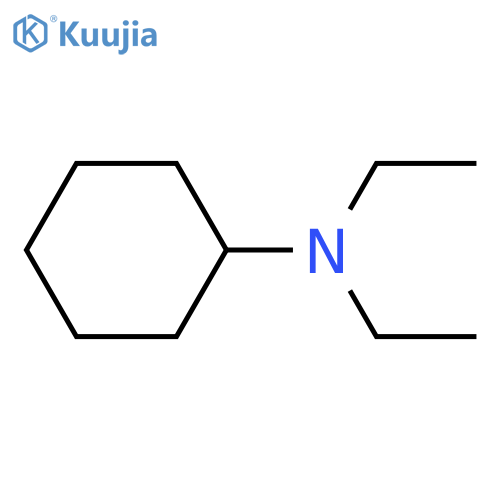

Cyclohexanamine,N,N-diethyl- structure

상품 이름:Cyclohexanamine,N,N-diethyl-

Cyclohexanamine,N,N-diethyl- 화학적 및 물리적 성질

이름 및 식별자

-

- Cyclohexanamine,N,N-diethyl-

- N,N-Diethylcyclohexylamine

- N,N-diethylcyclohexanamine

- Cyclohexanamine,N,N-diethyl

- Cyclohexylamine,N,N-diethyl

- Cyclohexyldiethylamine

- diethyl cyclohexyl amine

- diethylaminocyclohexane

- EINECS 202-087-2

- trans-2-(N,N-diethylamino)cyclohexane

- Cyclohexylamine, N,N-diethyl- (6CI, 7CI, 8CI)

- N,N-Diethylcyclohexanamine (ACI)

- Diethylcyclohexylamine

- N-Cyclohexyl-N,N-diethylamine

- NSC 5313

- NSC-5313

- NSC5313

- DB-057268

- Q27291272

- AKOS015838657

- N,N-Diethyl cyclohexyl amine

- Cyclohexylamine, N,N-diethyl-(6CI,7CI,8CI)

- Cyclohexanamine, N,N-diethyl-

- UTV19LFB58

- Cyclohexanamine,N-diethyl-

- 91-65-6

- D0484

- DTXSID6021799

- NCGC00255346-01

- D82000

- Tox21_301799

- CS-0152031

- DTXCID801799

- TimTec1_000138

- Cyclohexylamine, N,N-diethyl-

- MFCD00003847

- NS00039403

- CHEMBL3182110

- LS-13901

- N,N-Diethylcyclohexanamine #

- NCGC00175428-01

- UNII-UTV19LFB58

- SCHEMBL150343

- Cyclohexylamine,N-diethyl-

- CAS-91-65-6

-

- MDL: MFCD00003847

- 인치: 1S/C10H21N/c1-3-11(4-2)10-8-6-5-7-9-10/h10H,3-9H2,1-2H3

- InChIKey: CIXSDMKDSYXUMJ-UHFFFAOYSA-N

- 미소: N(C1CCCCC1)(CC)CC

계산된 속성

- 정밀분자량: 155.16700

- 동위원소 질량: 155.167399674g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 1

- 중원자 수량: 11

- 회전 가능한 화학 키 수량: 3

- 복잡도: 91

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 표면전하: 0

- 토폴로지 분자 극성 표면적: 3.2Ų

- 소수점 매개변수 계산 참조값(XlogP): 2.8

- 상호 변형 이기종 수량: 아무것도 아니야

실험적 성질

- 색과 성상: 무색에서 노란색 기름 모양의 액체.그것은 특별한 냄새가 난다.그것은 공기와 햇빛 아래에서 쉽게 산화되고 변색된다.그것은 수증기와 함께 휘발할 수 있다

- 밀도: 0,84 g/cm3

- 비등점: 193°C(lit.)

- 플래시 포인트: 57°C

- 굴절률: n20/D 1.4562(lit.)

- PSA: 3.24000

- LogP: 2.66090

- 용해성: 에탄올\벤젠에 용해되며 물에 약간 용해됩니다.12 ℃ 에서 1g 제품은 70ml 의 물에 녹고 에탄올 \ 에틸에테르 와 클로로포름 에 약간 녹는다

Cyclohexanamine,N,N-diethyl- 보안 정보

-

기호:

- 제시어:위험했어

- 피해 선언: H226-H314

- 경고성 성명: P210-P233-P240-P241+P242+P243-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P370+P378-P403+P235-P405-P501

- 위험물 운송번호:2734

- 위험 범주 코드: 34-20/21/22

- 보안 지침: S26; S36/37/39; S45; S27; S16

- RTECS 번호:GU5830125

-

위험물 표지:

- 포장 등급:II

- 보안 용어:8

- 위험 등급:8

- 패키지 그룹:II

- 위험 용어:R34; R20/21/22

Cyclohexanamine,N,N-diethyl- 세관 데이터

- 세관 번호:2921300090

- 세관 데이터:

?? ?? ??:

2921300090개요:

2921300090 기타 링 (알킬탄화수소, 올레핀, 테르펜) 일아민 또는 폴리아민 (그 파생물 및 소금 포함).부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:6.5% ????:30.0%

?? ??:

?? ??, ?? ??, 사용

요약:

2921300090 기타 환화, 환화 또는 환화 단아민 또는 도민 및 그 파생물;그 소금.감리 조건: 없음.부가가치세: 17.0%. 환급률: 9.0%.??? ??:6.5%.General tariff:30.0%

Cyclohexanamine,N,N-diethyl- 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM344662-25g |

N,N-Diethylcyclohexylamine |

91-65-6 | 95%+ | 25g |

$80 | 2024-07-20 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0484-25ML |

N,N-Diethylcyclohexylamine |

91-65-6 | >98.0%(GC)(T) | 25ml |

¥250.00 | 2024-04-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N29670-1g |

N,N-diethylcyclohexanamine |

91-65-6 | 98% | 1g |

¥53.0 | 2024-07-19 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0484-500ML |

N,N-Diethylcyclohexylamine |

91-65-6 | >98.0%(GC)(T) | 500ml |

¥1590.00 | 2024-04-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-QH234-25ml |

Cyclohexanamine,N,N-diethyl- |

91-65-6 | 98% | 25ml |

411.0CNY | 2021-08-06 | |

| abcr | AB141598-25 ml |

N,N-Diethylcyclohexylamine, 98%; . |

91-65-6 | 98% | 25 ml |

€44.90 | 2024-04-15 | |

| 1PlusChem | 1P003T0A-1g |

N,N-DIETHYLCYCLOHEXYLAMINE |

91-65-6 | 98% | 1g |

$7.00 | 2025-02-20 | |

| A2B Chem LLC | AB76762-25g |

N,N-Diethylcyclohexylamine |

91-65-6 | 98% | 25g |

$28.00 | 2024-05-20 | |

| 1PlusChem | 1P003T0A-5g |

N,N-DIETHYLCYCLOHEXYLAMINE |

91-65-6 | 98% | 5g |

$13.00 | 2025-02-20 | |

| Aaron | AR003T8M-100g |

N,N-Diethylcyclohexylamine |

91-65-6 | 98% | 100g |

$86.00 | 2025-01-22 |

Cyclohexanamine,N,N-diethyl- 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Formic acid Catalysts: 2135689-52-8 (reaction products with 3,3-bis(1 H-imidazol-1-yl)propan-1-ol, and pall…) Solvents: Water ; 16 h, 90 °C

참조

합성회로 2

반응 조건

1.1 Reagents: Hydrogen Catalysts: Alumina , Palladium hydride (Al2O3-supported)

참조

- N-Alkylation of amines with phenols over highly active heterogeneous palladium hydride catalysts, RSC Advances, 2016, 6(111), 109702-109705

합성회로 3

합성회로 4

합성회로 5

반응 조건

1.1 Reagents: Hydrogen Catalysts: Alumina , Palladium hydride (Al2O3-supported) Solvents: Hexane ; 3 h, 1 atm, 50 °C

2.1 Reagents: Hydrogen Catalysts: Alumina , Palladium hydride (Al2O3-supported)

2.1 Reagents: Hydrogen Catalysts: Alumina , Palladium hydride (Al2O3-supported)

참조

- N-Alkylation of amines with phenols over highly active heterogeneous palladium hydride catalysts, RSC Advances, 2016, 6(111), 109702-109705

합성회로 6

합성회로 7

반응 조건

1.1 Reagents: Hydrogen Catalysts: Tris(acetylacetonato)ruthenium , 1,1′-[2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[1,1-diphenylpho… , Bis(trifluoromethanesulfonyl)imide Solvents: Tetrahydrofuran , Butyl ether ; 1 bar → 60 bar, rt; 18 h, 60 bar, 160 °C; 60 bar → 1 bar, 160 °C → 0 °C

참조

- Catalytic N-Alkylation of Amines Using Carboxylic Acids and Molecular Hydrogen, Journal of the American Chemical Society, 2015, 137(42), 13580-13587

합성회로 8

반응 조건

1.1 Reagents: (T-4)-(N,N-Diethylethanamine)trihydroboron ; rt; 24 h, 60 °C

참조

- Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant, Chemical Communications (Cambridge, 2021, 57(69), 8588-8591

합성회로 9

합성회로 10

합성회로 11

합성회로 12

합성회로 13

반응 조건

1.1 Reagents: Zinc chloride , Sodium cyanoborohydride Solvents: Methanol

참조

- Reductive aminations of carbonyl compounds with borohydride and borane reducing agents, Organic Reactions (Hoboken, 2002, 59,

합성회로 14

합성회로 15

합성회로 16

반응 조건

1.1 Reagents: Hydrogen Catalysts: Alumina , Palladium hydride (Al2O3-supported) Solvents: Hexane ; 10 h, 1 atm, 70 °C

참조

- N-Alkylation of amines with phenols over highly active heterogeneous palladium hydride catalysts, RSC Advances, 2016, 6(111), 109702-109705

합성회로 17

합성회로 18

반응 조건

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 40 h, 20 °C

참조

- Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines, Organic & Biomolecular Chemistry, 2012, 10(2), 293-304

합성회로 19

합성회로 20

합성회로 21

합성회로 22

반응 조건

1.1 Reagents: Hydrogen Catalysts: Platinum , Ruthenium Solvents: Diethyl ether ; 18 h, 8 atm, 60 °C

참조

- Intimate ruthenium-platinum nanoalloys supported on carbon catalyze the hydrogenation and one-pot hydrogenation-coupling reaction of oxidized amino derivatives, Catalysis Science & Technology, 2023, 13(8), 2508-2516

합성회로 23

반응 조건

1.1 Catalysts: 1,2-Bis(diphenylphosphino)ethane , [η2:η2-1,3-diethenyl-1,1,3,3-tetramethyldisiloxane]platinum Solvents: Butyl ether ; 10 min, 60 °C

1.2 Reagents: Phenylsilane Solvents: Hexadecane ; 18 h, 60 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 3 h, 60 °C

1.2 Reagents: Phenylsilane Solvents: Hexadecane ; 18 h, 60 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 3 h, 60 °C

참조

- Direct Catalytic N-Alkylation of Amines with Carboxylic Acids, Journal of the American Chemical Society, 2014, 136(40), 14314-14319

합성회로 24

반응 조건

참조

- Process for the preparation of tertiary amines as intermediates for drugs and agrochemicals, Japan, , ,

합성회로 25

반응 조건

1.1 Solvents: Acetonitrile ; rt

참조

- New approach for induction of alkyl moiety to aliphatic amines by NaBH(OAc)3 with carboxylic acid, Tetrahedron Letters, 2020, 61(22),

합성회로 26

Cyclohexanamine,N,N-diethyl- Raw materials

- N-ethylcyclohexanamine

- N-cyclohexylidenehydroxylamine

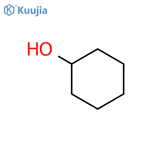

- Cyclohexanol

- cyclohex-2-en-1-one

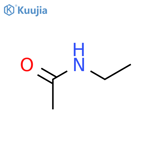

- N,N-Diethylformamide

- Sodium triacetoxyborohydride

Cyclohexanamine,N,N-diethyl- Preparation Products

Cyclohexanamine,N,N-diethyl- 관련 문헌

-

Stefan Naumann Polym. Chem. 2023 14 1834

-

2. Successful synthesis of blocked polyisocyanates, using easily cleavable phenols as blocking agents, and their deblocking and cure studiesS. Kalaimani,B. Mohamad Ali,A. Sultan Nasar RSC Adv. 2016 6 106990

-

Zhen Ling,Lin Yun,Lianghui Liu,Bing Wu,Xuefeng Fu Chem. Commun. 2013 49 4214

-

Jiraya Kiriratnikom,Xin-Chen Yue,Jia-Liang Yang,Ying Wang,Shuo-Hong Chen,Ke-Ke Zhang,Cheng-Jian Zhang,Munir Ullah Khan,Xing-Hong Zhang Polym. Chem. 2021 12 5283

-

Ahmed M. Mansour,Rabaa M. Khaled,Krzysztof Radacki,Zeina Younes,Mariam Gamal,Beatrice Guirguis,Gamal A. E. Mostafa,Essam A. Ali,Ola R. Shehab Dalton Trans. 2023 52 10286

91-65-6 (Cyclohexanamine,N,N-diethyl-) 관련 제품

- 5459-93-8(N-ethylcyclohexanamine)

- 1195-42-2(N-Cyclohexylisopropylamine)

- 3319-01-5(1-Cyclohexylpiperidine)

- 7560-83-0(N,N-Dicyclohexylmethylamine)

- 209803-40-7(5-(Diisopropylamino)amylamine)

- 7175-49-7(N-Ethyldicyclohexylamine)

- 68814-95-9(Amines, tri-C8-10-alkyl)

- 1803757-48-3(2-(Bromomethyl)-3-propionylmandelic acid)

- 2228269-72-3(2-(3-methoxy-4-methylphenyl)cyclopropylmethanamine)

- 2228827-83-4(N-4-(3,3,3-trifluoro-2-hydroxypropyl)phenylacetamide)

추천 공급업체

Hubei Cuiyuan Biotechnology Co.,Ltd

골드 회원

중국 공급자

시약

Tiancheng Chemical (Jiangsu) Co., Ltd

골드 회원

중국 공급자

대량

Wuhan ChemNorm Biotech Co.,Ltd.

골드 회원

중국 공급자

시약

Zhangzhou Sinobioway Peptide Co.,Ltd.

골드 회원

중국 공급자

시약

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

골드 회원

중국 공급자

시약